2,6‑Dimethoxy Substitution Enhances Antiproliferative Activity in Prostate Cancer Cells Relative to Unsubstituted and Mono‑Methoxy Analogs
In a series of 4‑(4‑aryl)cyclohexyl‑1‑(2‑pyridyl)piperazines, the 2,6‑dimethoxy derivative (cis‑33) exhibited the highest potency and efficacy in inhibiting proliferation of human prostate cancer PC‑3 cells, with an EC50 of 12.9 μM and 70% inhibition [1]. While the exact 1‑(2,6‑dimethoxybenzyl)piperidin‑4‑amine scaffold has not been directly evaluated in this assay, the data provide class‑level evidence that the 2,6‑dimethoxy substitution pattern confers superior activity compared to unsubstituted (EC50 > 50 μM) and 3,4‑dimethoxy (EC50 = 32 μM) analogs [1].
| Evidence Dimension | Inhibition of PC‑3 prostate cancer cell proliferation (EC50, μM) |
|---|---|
| Target Compound Data | Not directly measured; inferred from 2,6‑dimethoxy derivative cis‑33 |
| Comparator Or Baseline | cis‑33 (2,6‑dimethoxy): EC50 = 12.9 μM, 70% inhibition; unsubstituted analog: EC50 > 50 μM; 3,4‑dimethoxy analog: EC50 = 32 μM |
| Quantified Difference | ≥ 3.9‑fold improvement vs. unsubstituted; 2.5‑fold improvement vs. 3,4‑dimethoxy |
| Conditions | PC‑3 human prostate cancer cell line; 72‑h MTT assay |
Why This Matters
Supports selection of 1‑(2,6‑dimethoxybenzyl)piperidin‑4‑amine dihydrochloride for developing sigma‑receptor‑targeted anticancer agents where the 2,6‑dimethoxy motif is a validated potency‑enhancing feature.
- [1] Abate, C., et al. Novel 4-(4-aryl)cyclohexyl-1-(2-pyridyl)piperazines as Δ8‑Δ7 sterol isomerase selective ligands with antiproliferative activity. Journal of Medicinal Chemistry, 2009, 52, 2806‑2816. View Source
